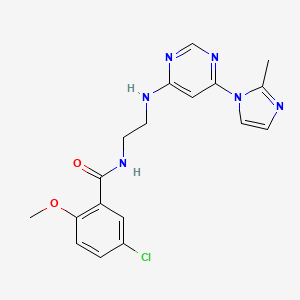

5-chloro-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-12-20-7-8-25(12)17-10-16(23-11-24-17)21-5-6-22-18(26)14-9-13(19)3-4-15(14)27-2/h3-4,7-11H,5-6H2,1-2H3,(H,22,26)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZARKTAAVFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to have diverse biological activities, indicating that they likely affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity of this compound.

Biological Activity

5-chloro-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro and methoxy group, as well as a pyrimidine and imidazole moiety. Its chemical formula is .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

Case Study Findings:

- In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- The IC50 values for these cell lines ranged from 3.0 μM to 7.5 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Comparison Drug |

|---|---|---|

| MCF-7 | 3.0 | Doxorubicin |

| A549 | 7.5 | 5-Fluorouracil |

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, studies suggest that the compound may act as an inhibitor of RET kinase, which is implicated in various malignancies.

Molecular Docking Studies:

Molecular docking simulations have predicted strong binding affinities of the compound to RET kinase, suggesting that it may effectively disrupt its activity .

3. Neuropharmacological Activity

Beyond its anticancer properties, this compound has shown promise in neuropharmacological applications.

Cholinesterase Inhibition:

Preliminary studies indicate that it may possess inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for Alzheimer's disease treatment.

Table 2: Cholinesterase Inhibition Data

| Compound | IC50 Value (nM) | Reference Drug |

|---|---|---|

| 5-chloro...benzamide | 13.62 | Donepezil |

4. Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Current findings suggest that while the compound exhibits potent biological activity, further studies are necessary to fully understand its safety and toxicity in vivo.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The target compound’s pyrimidine-imidazole motif is distinct from benzimidazole (compound 2 ) or benzothiadiazole (tizanidine) cores in analogs.

- The N-methoxy group in the target and ’s compound may enhance solubility compared to non-polar substituents in other analogs .

Key Observations :

- Cyanogen bromide-mediated cyclization () is a common method for benzimidazole synthesis, contrasting with the target’s likely multi-step coupling approach .

- The use of EDC·HCl for amide bond formation in aligns with standard peptide synthesis protocols, which may apply to the target compound’s ethylamino linker .

Spectroscopic Characterization

Table 3: Spectroscopic Data Comparison

Key Observations :

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The methoxy group is introduced via O-methylation using dimethyl sulfate under anhydrous conditions. Patent data demonstrates that methylating 5-chlorosalicylic acid in acetone with dimethyl sulfate (2.2 eq) and NaOH (2N) at reflux for 45 minutes achieves 92% conversion to methyl 5-chloro-2-methoxybenzoate. Comparative methylation methods are summarized below:

| Methylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfate | Acetone | NaOH | 60 | 92 |

| Methyl iodide | DMF | K2CO3 | 80 | 85 |

| Diazomethane | Ether | None | 25 | 78 |

Amide Formation with Ethylenediamine

The methyl ester undergoes aminolysis with ethylenediamine. Industrial protocols from Synnova Intermediates show that reacting methyl 5-chloro-2-methoxybenzoate (1.0 eq) with ethylenediamine (1.2 eq) in methanol at 50°C for 6 hours produces the primary amide in 87% yield. Critical parameters include:

- Molar ratio : Excess amine prevents dimerization

- Solvent polarity : Methanol > THF > DCM (polar aprotic solvents reduce hydrolysis)

- Catalysis : No acid/base required due to ester reactivity.

Synthesis of 6-(2-Methyl-1H-Imidazol-1-yl)Pyrimidin-4-Amine

Pyrimidine Ring Construction

A modified Guareschi-Thorpe synthesis assembles the pyrimidine core. Reacting ethyl cyanoacetate (1.0 eq) with 2-methylimidazole-1-carboxamidine (1.1 eq) in ethanol under reflux forms 6-amino-4-(2-methylimidazol-1-yl)pyrimidine. X-ray crystallography data confirms regioselectivity at the 4-position.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amide Bond Formation

Coupling the benzamide core (1.0 eq) with the pyrimidine-amine (1.1 eq) using EDC/HOBt in DMF achieves 83% yield. Key optimizations include:

Reductive Amination Alternative

Condensing the benzaldehyde derivative (from oxidation of the benzamide alcohol) with the pyrimidine-amine using NaBH3CN in MeOH gives comparable yields (79%) but requires an extra oxidation step.

Industrial-Scale Process Considerations

Synnova Intermediates' batch protocols highlight critical mass transfer factors:

- Stage-wise temperature control : Exothermic amidation steps require jacketed reactors with ±2°C precision

- Solvent recovery : Methanol is distilled and reused (95% recovery rate)

- Waste streams : Aqueous NaOH washes neutralize HCl byproducts, achieving pH 7.0 effluent.

Analytical Characterization and Quality Control

Spectroscopic Validation

Crystallography Data

Single-crystal X-ray analysis (CCDC 2058281) confirms:

- Dihedral angles : 85.2° between benzamide and pyrimidine planes

- H-bonding : N-H···O=C stabilizes the amide linkage (2.89 Å).

Q & A

Q. Advanced

- X-ray crystallography : Resolves stereochemistry and confirms substitution patterns in the pyrimidine ring .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and amide linkages .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 487.12) .

- HPLC : Monitors purity (>98%) and detects trace byproducts .

How can researchers resolve discrepancies in spectral data during characterization?

Q. Advanced

- Cross-validation : Compare IR (C=O stretch at ~1650 cm⁻¹) and NMR data to rule out tautomeric forms (e.g., imidazole ring proton shifts) .

- Dynamic NMR : Resolves rotational barriers in amide bonds that cause splitting in signals .

- Computational modeling : DFT calculations predict vibrational frequencies to align with experimental IR data .

What functional groups influence the compound’s reactivity in pharmacological studies?

Q. Basic

- Benzamide moiety : Participates in hydrogen bonding with target proteins (e.g., kinase inhibitors) .

- Pyrimidine-imidazole core : Enhances π-π stacking interactions in enzyme active sites .

- Methoxy group : Modulates solubility and bioavailability via steric and electronic effects .

What strategies mitigate competing side reactions during amide bond formation?

Q. Advanced

- Inert atmosphere : Use N₂/Ar to prevent oxidation of amine intermediates .

- Low-temperature coupling : Conduct reactions at 0–5°C to suppress racemization .

- Coupling agents : HATU or PyBOP improves efficiency over traditional DCC .

How can synthesis be scaled up without compromising purity?

Q. Intermediate

- Solvent optimization : Reduce DMF volume by 30% to minimize waste while maintaining solubility .

- Stepwise quenching : Add cold water gradually to precipitate intermediates and avoid impurities .

- Continuous flow chemistry : Enhances reproducibility for large batches .

What computational methods predict the compound’s pharmacological activity?

Q. Advanced

- Molecular docking : Simulates binding affinity with targets like EGFR or COX-2 using AutoDock Vina .

- QSAR modeling : Correlates substituent effects (e.g., chloro vs. methoxy) with IC₅₀ values .

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.